molecular formula C19H23N3O5S B2837116 N-cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide CAS No. 1171579-56-8

N-cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide

Cat. No.: B2837116
CAS No.: 1171579-56-8
M. Wt: 405.47
InChI Key: IBLHZBIUJQFCPC-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide is a chemical compound with a complex structure that includes a cyclopropyl group, a methoxyphenyl group, a piperazine ring, and a furan-2-sulfonamide moiety.

Scientific Research Applications

N-cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many piperazine derivatives are used as drugs, where they can act as antagonists or agonists at various receptors . The sulfonamide group is a common feature in many antibiotics, where it inhibits the synthesis of folic acid in bacteria .

Future Directions

The future research directions for this compound could include further investigation of its potential uses as a pharmaceutical or as a building block in the synthesis of more complex molecules. It could also be interesting to explore the potential reactivity of the furan ring and the sulfonamide group .

Preparation Methods

The synthesis of N-cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide involves multiple steps, including the formation of the piperazine ring and the introduction of the methoxyphenyl and cyclopropyl groups. Common synthetic routes include:

    Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.

    Ugi reaction: A multicomponent reaction that forms the piperazine ring by combining an isocyanide, an amine, an aldehyde, and a carboxylic acid.

    Ring opening of aziridines: This method uses N-nucleophiles to open aziridine rings and form piperazine derivatives.

Chemical Reactions Analysis

N-cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Comparison with Similar Compounds

N-cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide can be compared with other similar compounds, such as:

    N-cyclopropyl-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)furan-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    N-cyclopropyl-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)furan-2-thiol: Contains a thiol group instead of a sulfonamide group.

    N-cyclopropyl-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)furan-2-amine: Features an amine group instead of a sulfonamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-26-16-6-4-15(5-7-16)21-10-12-22(13-11-21)19(23)17-8-9-18(27-17)28(24,25)20-14-2-3-14/h4-9,14,20H,2-3,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLHZBIUJQFCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(O3)S(=O)(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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